Product packaging for N,4-dimethylpicolinamide(Cat. No.:CAS No. 107427-71-4)

N,4-dimethylpicolinamide

Cat. No.: B034384
CAS No.: 107427-71-4
M. Wt: 150.18 g/mol
InChI Key: LNAOJSQCXWZLNQ-UHFFFAOYSA-N
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Description

N,4-Dimethylpicolinamide is a high-purity chemical building block and research compound of significant interest in medicinal chemistry and chemical biology. As a derivative of picolinamide, this molecule features a dimethyl-substituted pyridine ring, which is a privileged scaffold in drug discovery due to its ability to engage in key hydrogen bonding and coordination interactions with biological targets. Its primary research value lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of enzyme inhibitors and probes for protein function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B034384 N,4-dimethylpicolinamide CAS No. 107427-71-4

Properties

IUPAC Name

N,4-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-3-4-10-7(5-6)8(11)9-2/h3-5H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNAOJSQCXWZLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101295552
Record name N,4-Dimethyl-2-pyridinecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107427-71-4
Record name N,4-Dimethyl-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107427-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,4-Dimethyl-2-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101295552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

**synthetic Methodologies and Reaction Pathways for N,4 Dimethylpicolinamide and Analogues**

General Synthetic Routes to Picolinamide (B142947) Derivatives

The construction of the picolinamide scaffold can be achieved through several reliable and adaptable synthetic routes. The choice of method often depends on the desired substituents, substrate availability, and required reaction conditions.

The crucial step in synthesizing picolinamides is the creation of the amide bond between the pyridine-2-carboxylic acid moiety and an amine.

Acid Chloride Method : A traditional and widely used approach involves the conversion of a picolinic acid derivative into a more reactive picolinoyl chloride. smolecule.com This is typically accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). smolecule.comatlantis-press.com The resulting acid chloride is then reacted with the desired amine, in the case of N,4-dimethylpicolinamide, dimethylamine, in a nucleophilic acyl substitution reaction to form the final amide product. smolecule.comatlantis-press.com

Peptide Coupling Reagents : To avoid the often harsh conditions of acid chloride formation, a variety of coupling reagents are employed to facilitate the direct reaction between a carboxylic acid and an amine. These reagents activate the carboxylic acid in situ, allowing for milder reaction conditions. Commonly used coupling agents for picolinamide synthesis include dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBT), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). researchgate.netgoogle.comnih.gov More recent methods have utilized di-2-pyridyl carbonate (2-DPC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), which has been shown to produce amides in high yields and purity over shorter reaction times. researchgate.net

Ritter Reaction : An alternative pathway to picolinamides involves the Ritter reaction, where a nitrile, such as 2-cyanopyridine, reacts with an alcohol or alkene under acidic conditions to form the amide. researchgate.net This method is particularly useful for synthesizing N-substituted picolinamides from readily available starting materials. researchgate.net

Oxidative Amidation : Modern synthetic methods include direct oxidative coupling, which forges the C-N bond via C-H activation. For instance, a one-pot synthesis of N-aryl-4,6-dimethylpicolinamides has been demonstrated through the copper-catalyzed oxidative coupling of methylhetarenes with primary amines, avoiding the need for pre-functionalized substrates.

Table 1: Comparison of Amide Bond Formation Methods for Picolinamides

MethodReagentsKey FeaturesTypical Use Case
Acid Chloride MethodPicolinic acid, SOCl₂ or POCl₃, AmineHighly reactive intermediate; often high-yielding but can require harsh conditions. smolecule.comatlantis-press.comLarge-scale synthesis with robust substrates.
Peptide CouplingPicolinic acid, Amine, Coupling agent (e.g., HATU, DCC/HOBT)Mild reaction conditions; broad functional group tolerance; prevents racemization in chiral substrates. researchgate.netnih.govresearchgate.netSynthesis of complex or sensitive picolinamide analogues.
Ritter Reaction2-Cyanopyridine, Alcohol or Alkene, Acid catalystUtilizes nitriles as starting materials; good for specific N-alkyl substitutions. researchgate.netAccessing picolinamides when the corresponding picolinic acid is less accessible.
Oxidative CouplingMethylhetarene, Amine, Catalyst (e.g., Cu(OAc)₂), OxidantDirect C-H activation; high atom economy; avoids pre-functionalization. Modern, efficient synthesis for N-aryl picolinamides.

The identity and position of substituents on the pyridine (B92270) ring, such as the 4-methyl group in this compound, are critical. These are typically introduced either by starting with a pre-functionalized pyridine or by modifying the ring during the synthesis.

The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. gcwgandhinagar.com This property makes the ring less reactive towards electrophilic aromatic substitution compared to benzene, but significantly more reactive towards nucleophilic substitution. jscimedcentral.comuoanbar.edu.iq Nucleophilic attacks preferentially occur at the C2 and C4 positions, as the negative charge in the resulting intermediate can be stabilized on the electronegative nitrogen atom. jscimedcentral.comuoanbar.edu.iqslideshare.net

Key strategies for functionalization include:

Nucleophilic Aromatic Substitution (SNAr) : A common strategy involves using a pyridine ring with a good leaving group, such as a halogen (e.g., chlorine or bromine), at the desired position. wikipedia.org For example, a 4-chloropicolinic acid derivative can be used as a precursor, where the chlorine atom can be displaced by a nucleophile if further modification is needed.

Directed C-H Functionalization : Advanced methods allow for the direct functionalization of C-H bonds at specific positions. The picolinamide group itself can act as a directing group to guide metallation and subsequent reaction at the C3 position. nih.gov While often used to modify a group attached to the picolinamide, these principles also underpin modern approaches to pyridine ring modification. snnu.edu.cnnih.govosi.lv

Synthesis from Acyclic Precursors : Substituted pyridines can also be constructed from acyclic starting materials through various condensation and cyclization reactions, allowing for precise control over the substituent pattern.

Table 2: Reactivity of Positions on the Pyridine Ring

PositionElectronic CharacterReactivity towards ElectrophilesReactivity towards Nucleophiles
C2 (α)Electron-deficientLowHigh (favored) uoanbar.edu.iqwikipedia.org
C3 (β)Relatively electron-neutralModerate (favored over C2/C4) slideshare.netLow
C4 (γ)Electron-deficientLowHigh uoanbar.edu.iqwikipedia.org

Specific Mechanistic Investigations in Synthesis

The synthesis of precursors for this compound and its analogues can involve fundamental reaction mechanisms such as nucleophilic substitution (SN1 and SN2), particularly when introducing alkyl or other functional groups onto the pyridine scaffold or its side chains.

Nucleophilic substitution reactions are a cornerstone of organic synthesis, involving the replacement of a leaving group by a nucleophile. organic-chemistry.org These reactions are classified based on their molecularity, primarily as SN1 (unimolecular) or SN2 (bimolecular). masterorganicchemistry.com While the formation of the amide bond itself is a nucleophilic acyl substitution, the synthesis of the substituted picolinic acid or amine precursors can involve SN1 or SN2 pathways. For instance, attaching a functionalized side chain to the pyridine ring could proceed via one of these mechanisms.

The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. organic-chemistry.org In contrast, the SN1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile in a second, fast step. masterorganicchemistry.comyoutube.com The pathway taken is influenced by the structure of the substrate, the nature of the nucleophile and leaving group, and the solvent. organic-chemistry.orgnih.gov

A defining feature of the SN2 reaction is its stereospecificity. The reaction proceeds via a "backside attack," where the nucleophile approaches the substrate from the side opposite to the leaving group. organic-chemistry.org This leads to a predictable and complete inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.

This stereochemical control is vital in the synthesis of chiral analogues of picolinamide, where biological activity is often dependent on a specific stereoisomer. nih.govgoogle.com If a chiral center is present in a side chain being attached to a precursor molecule, using an SN2 reaction allows for the synthesis of a single, desired enantiomer. For example, synthesizing an enantiopure precursor with a chiral side chain at the 4-position of the pyridine ring would necessitate a stereocontrolled method like an SN2 reaction to ensure the correct three-dimensional structure. researchgate.net

The SN1 reaction is characterized by the formation of a carbocation intermediate in its rate-determining step. masterorganicchemistry.com The stability of this intermediate is paramount; SN1 reactions are favored for substrates that can form stable carbocations, such as tertiary and secondary alkyl halides. youtube.com This stability is derived from electronic effects like hyperconjugation and inductive effects from attached alkyl groups. youtube.com

A key consequence of the planar geometry of the carbocation intermediate is the loss of stereochemical information. The nucleophile can attack the planar carbocation from either face with nearly equal probability, typically resulting in a racemic or nearly racemic mixture of products if the original carbon was a stereocenter. organic-chemistry.org

Furthermore, carbocation intermediates are susceptible to rearrangement to form a more stable carbocation. youtube.com This can occur through a hydride shift or a methyl shift from an adjacent carbon, leading to the formation of a constitutional isomer of the expected product. youtube.com In the context of synthesizing complex picolinamide analogues, the potential for carbocation formation and rearrangement must be considered when designing synthetic routes involving secondary or tertiary alkyl groups. rsc.orgbeilstein-journals.org

Alkylation Reactions and Polyalkylation Pathways

Alkylation of the pyridine ring is a fundamental strategy for introducing carbon-based substituents. For picolinamide scaffolds like this compound, these reactions can be directed to various positions on the ring, though challenges such as regioselectivity and overalkylation must be addressed.

Direct C-H alkylation of pyridines offers an atom-economical approach. rsc.org One significant challenge is controlling the position of alkylation (regioselectivity). Research has shown that the choice of activating agent can direct the alkylation to either the C2 or C4 position. chemistryviews.org For instance, using methyllithium (B1224462) as an activator tends to favor alkylation at the C4 position, while sec-butyllithium (B1581126) promotes C2 alkylation. chemistryviews.org This selectivity is attributed to the different aggregation states of the alkyllithium reagents, with methyllithium forming tetramers that favor C4 attack and sec-butyllithium forming dimers that direct towards the C2 position. chemistryviews.org

To circumvent issues with regioselectivity, a blocking group strategy can be employed. This involves temporarily protecting certain positions on the pyridine ring to direct the alkylation to a specific, desired site. A maleate-derived blocking group has been used to achieve highly selective C-4 alkylation of pyridines via a Minisci-type reaction. nih.gov This method allows for the functionalization of pyridine itself, which has historically been a challenge, and prevents the formation of regioisomers and polyalkylated products. nih.gov

Novel methods, such as visible-light-induced radical-radical cross-coupling, provide a metal-free alternative for C-H alkylation. This approach has been used for the synthesis of pyridin-2-ylmethanamine (B45004) derivatives and is noted for its mild reaction conditions and broad substrate tolerance. rsc.org

Reaction TypeSubstrateReagents/ConditionsPosition of AlkylationKey FindingReference
Regiodivergent AlkylationPyridine Derivatives1) Methyllithium, 1,2-DME, 80 °C 2) sec-Butyllithium, THF/toluene, 80 °C1) C4-selective 2) C2-selectiveRegioselectivity is controlled by the structure of the alkyllithium activator. chemistryviews.org chemistryviews.org
Minisci-type AlkylationPyridineMaleate-derived blocking group, AgNO₃, (NH₄)₂S₂O₈C4-selectiveBlocking group enables exquisite control for C-4 alkylation, preventing polyalkylation. nih.gov nih.gov
Photocatalytic C-H AlkylationPyridine DerivativesHydroxamic acid derivatives, visible lightC2 (methanamine)A metal-free protocol with mild conditions and broad functional group tolerance. rsc.org rsc.org

Amine Reactivity and Derivatization (e.g., Imine Formation, Reductions)

The amide group of picolinamides is not merely a passive structural element; it actively participates in and directs a variety of chemical transformations. The nitrogen atom and the adjacent carbonyl group can be involved in derivatization reactions, and the entire picolinamide moiety is well-established as a powerful directing group in C-H functionalization chemistry. chim.itresearchgate.netacs.org

One area of reactivity involves the formation of imines. Picolinamides can react with ketones to form heterocyclic salts containing an imidazolidin-4-one (B167674) ring. nih.gov Furthermore, imines can be formed in situ from amines and subsequently undergo catalyzed reactions. For example, Cp*Rh(III) catalysts can mediate imine-directed N-H functionalization. nih.gov In some cases, the reaction of picolinamide derivatives can lead to the formation of a stable imine through tautomerization following a cyclization reaction. chim.it

The reduction of imines is a critical transformation for the synthesis of chiral amines. Chiral picolinamides, particularly those derived from cinchona alkaloids, have been developed as effective organocatalysts for the stereoselective reduction of imines with trichlorosilane. mdpi.com These catalysts can be immobilized on solid supports like polystyrene, enabling their use in continuous flow reactors and facilitating catalyst recovery and reuse. mdpi.com

The picolinamide group itself can be cleaved under various conditions. A nickel-catalyzed esterification method has been developed for the efficient cleavage of the picolinamide directing group after it has served its purpose in a C-H functionalization reaction. acs.org This process converts the picolinamide back to a valuable amine, and the byproduct, ethyl picolinate, can be recycled to reinstall the directing group on a new substrate. acs.org

Sulfuration Reactions for Thioether Analogues

The synthesis of thioether analogues of this compound involves the formation of a carbon-sulfur bond, a key transformation in medicinal and materials chemistry. Modern synthetic methods allow for the direct introduction of sulfur-containing moieties onto aliphatic or aromatic scaffolds, often leveraging the directing ability of the picolinamide group.

Palladium-catalyzed C-H chalcogenation represents a powerful strategy for creating thioether analogues. The picolinamide directing group can guide a palladium catalyst to a specific distal C(sp³)-H bond, enabling site-selective thioarylation. rsc.orgrsc.org This approach overcomes the challenge of selectively functionalizing a specific C-H bond among many, which is often hindered by the kinetic preference for forming five-membered metallacycles over less-favored six-membered ones. rsc.orgrsc.org By using specific ligands, it is possible to achieve orthogonal selectivity between different distal positions (e.g., δ vs. γ). rsc.org

For the synthesis of aryl thioethers, thiol-free reagents offer an odorless and more stable alternative to traditional thiol-based methods. mdpi.comresearchgate.net Xanthates (ROCS₂K), for instance, can serve as both a sulfur source and an alkylating or arylating agent in reactions with alkyl or aryl halides. mdpi.comresearchgate.net This method is notable for its transition-metal-free and base-free conditions. researchgate.net

Copper-catalyzed reactions also provide an effective route to thioethers. Using sodium thiosulfate (B1220275) (Na₂S₂O₃) as an inexpensive and stable sulfur source, a copper catalyst can facilitate the dual C-S bond formation between aromatic amines and alkyl halides, proceeding efficiently in environmentally benign solvents like alcohol and water under an air atmosphere. organic-chemistry.org

MethodSubstratesReagents/CatalystProduct TypeKey FeatureReference
Pd-Catalyzed C-H ThioarylationAliphatic Picolinamides, DisulfidesPd(OAc)₂, Ligandδ-Thioaryl PicolinamidesSite-selective functionalization of distal C(sp³)-H bonds directed by the picolinamide group. rsc.orgrsc.org rsc.orgrsc.org
Thiol-Free SulfurationAlkyl/Aryl HalidesXanthates (ROCS₂K)Alkyl/Aryl ThioethersOdorless, stable sulfur source; transition-metal-free and base-free conditions. mdpi.comresearchgate.net mdpi.comresearchgate.net
Cu-Catalyzed C-S FormationAromatic Amines, Alkyl HalidesNa₂S₂O₃, Cu CatalystAryl Alkyl ThioethersUses inodorous and stable Na₂S₂O₃ as the sulfurating reagent. organic-chemistry.org organic-chemistry.org

Elimination Reaction Mechanisms (E1, E2)

Elimination reactions are fundamental processes in organic synthesis that lead to the formation of π-bonds, typically alkenes. These reactions, which can proceed through different mechanisms, are relevant to the synthesis and modification of this compound analogues, particularly when modifying side chains attached to the pyridine ring. The two primary mechanisms are the unimolecular (E1) and bimolecular (E2) pathways. numberanalytics.comslideshare.net

The E1 (Elimination, Unimolecular) mechanism is a two-step process. nih.govlibretexts.org In the first, rate-determining step, a leaving group departs to form a carbocation intermediate. In the second, fast step, a weak base removes a proton from a carbon adjacent to the carbocation, forming a double bond. E1 reactions are favored by good leaving groups, the ability to form stable carbocations (tertiary > secondary), and the use of weak bases. numberanalytics.comslideshare.net

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process where a base removes a proton while the leaving group departs simultaneously. libretexts.orgmasterorganicchemistry.com This pathway requires an anti-periplanar arrangement of the proton and the leaving group. E2 reactions are favored by strong bases and can occur with primary, secondary, or tertiary substrates. slideshare.net The regioselectivity of E2 reactions (i.e., the formation of the more substituted Zaitsev product versus the less substituted Hofmann product) can be influenced by the steric bulk of the base. masterorganicchemistry.com For example, sterically hindered bases like 2,6-dimethylpyridine (B142122) (2,6-lutidine) tend to favor the formation of the less substituted alkene. masterorganicchemistry.com

In systems activated by a pyridine ring, the distinction between E1cb (a variant of E1) and E2 mechanisms can become blurred, leading to a mechanistic borderline. researchgate.net The E1cb mechanism involves the formation of a carbanion intermediate in the first step, which is stabilized by the electron-withdrawing nature of the pyridine ring, followed by the departure of the leaving group. nih.govresearchgate.net

A practical application involving an E2 mechanism is the dehydration of alcohols using phosphorus oxychloride (POCl₃) in the presence of pyridine. masterorganicchemistry.com POCl₃ converts the hydroxyl group into an excellent leaving group, and pyridine then acts as the base to effect the E2 elimination, typically yielding the more substituted alkene without the carbocation rearrangements that can plague acid-catalyzed dehydrations. masterorganicchemistry.com

Novel Synthetic Approaches and Catalytic Methods in Derivatization

The development of novel synthetic methods, particularly those employing transition metal catalysis, has revolutionized the ability to functionalize and derivatize heterocyclic scaffolds like pyridine. These advanced techniques offer high efficiency, selectivity, and functional group tolerance, enabling the construction of complex molecules from simple precursors.

Transition Metal-Catalyzed Coupling Reactions for Pyridine Scaffolds

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds on aromatic rings like pyridine. nih.govacsgcipr.org The electron-deficient nature of the pyridine ring can make it a challenging substrate for some transformations, but numerous catalytic systems have been developed to overcome this. nih.gov

Palladium (Pd)-catalyzed reactions are among the most widely used. These include C-H activation/arylation reactions, where a directing group, such as the picolinamide itself, guides the palladium catalyst to a specific C-H bond for coupling with an aryl halide or other coupling partner. nih.govresearchgate.netbeilstein-journals.org This strategy allows for highly regioselective functionalization at positions that might otherwise be difficult to access. For example, the picolinamide group can direct iodination to the remote ε-C(sp²)-H bond of a γ-arylpropylamine substrate. beilstein-journals.org

Copper (Cu)-catalyzed reactions offer a more economical alternative to palladium for certain transformations. Copper catalysts have been successfully used for the C-H arylation of pyridine N-oxides with arylboronic esters. nih.gov Picolinamide derivatives have also been shown to be effective ligands for copper-catalyzed aryl ether formation. nih.gov

Rhodium (Rh) and Cobalt (Co)-catalyzed reactions have enabled unique transformations. Rhodium(III) catalysts can achieve the oxidative annulation of pyridines with alkynes to synthesize quinoline (B57606) derivatives. researchgate.net Cobalt catalysts, using a picolinamide directing group, can transform benzylamines into isoindolinone derivatives or catalyze the annulation of amines with alkynes to yield dihydroisoquinolines. chim.it

Nickel (Ni)-catalyzed reactions are gaining prominence due to nickel's lower cost and unique reactivity. Nickel catalysis, in cooperation with a Lewis acid, has been used for the C-4 selective alkylation of pyridines. researchgate.net Nickel is also effective in cleaving the picolinamide directing group post-functionalization. acs.org

Metal CatalystReaction TypeKey FeatureReference
Palladium (Pd)C-H Arylation/IodinationPicolinamide-directed functionalization of ortho and remote C-H bonds. nih.govbeilstein-journals.org nih.govbeilstein-journals.org
Copper (Cu)C-H ArylationEffective for coupling pyridine N-oxides with arylboronic esters. nih.gov nih.gov
Rhodium (Rh)Oxidative AnnulationSynthesizes quinolines from pyridines and alkynes via C-H activation. researchgate.net researchgate.net
Cobalt (Co)C-H Annulation/CarbonylationUtilizes picolinamide as a directing group for heterocycle synthesis. chim.it chim.it
Nickel (Ni)C-4 AlkylationAchieves C-4 selectivity in cooperation with a Lewis acid. researchgate.net researchgate.net

Strategies for Introducing Varied Substituents

The introduction of diverse substituents onto the this compound scaffold is essential for tuning its chemical and physical properties. A variety of strategies, building upon the catalytic methods described previously, allow for the precise installation of a wide array of functional groups.

Regiocontrolled C-H Functionalization: The most powerful strategy for introducing substituents with precision is directed C-H functionalization. nih.gov The picolinamide group itself is an excellent directing group, chelateing to a metal center and bringing the catalyst into proximity with a specific C-H bond. This has been exploited for functionalization at the γ-C(sp³) and ε-C(sp²) positions of attached side chains. beilstein-journals.org By choosing different directing groups or modifying the picolinamide template, it is possible to steer functionalization to different locations.

Control of Positional Isomerism on the Pyridine Ring: Introducing substituents at the C2, C3, C4, C5, or C6 positions of the pyridine ring often requires distinct strategies.

C4-Functionalization: As discussed, methods like nickel/Lewis acid cooperative catalysis researchgate.net or the use of temporary blocking groups nih.gov can provide highly selective access to C4-substituted pyridines.

C2-Functionalization: Radical-mediated Minisci reactions often favor the C2 and C6 positions of electron-deficient pyridines. Transition-metal-catalyzed methods, such as the enantioselective C-2 alkylation using a chiral nickel catalyst, have also been developed. nih.gov

C3- and C5-Functionalization: These positions are often the most challenging to functionalize directly. However, specific catalytic systems have been developed to achieve this. For example, Pd-catalyzed C-3 selective olefination of pyridines has been achieved using 1,10-phenanthroline (B135089) as a ligand. researchgate.net Silyl-iridium complexes have been shown to promote the C3-alkylation of pyridines with aldehydes. nih.gov

Late-Stage Functionalization: A key advantage of modern catalytic methods is their applicability to late-stage functionalization. This involves introducing new substituents onto an already complex, drug-like molecule. The broad functional group tolerance of many palladium- and nickel-catalyzed reactions makes them ideal for this purpose, allowing for the rapid generation of a library of analogues from a common advanced intermediate. rsc.orgchemistryviews.org This approach is far more efficient than carrying a variety of substituents through a multi-step synthesis from the beginning.

Yield Optimization and Purity Enhancement Techniques

Optimizing the yield and ensuring the high purity of this compound and its analogues are critical aspects of its synthesis, whether for research purposes or potential larger-scale production. The efficiency of the synthetic route and the quality of the final product are heavily influenced by reaction conditions and the purification methods employed.

Detailed research findings on the synthesis of various picolinamide derivatives offer insights into effective optimization strategies. These strategies primarily revolve around the careful selection of reagents, solvents, catalysts, and the fine-tuning of reaction parameters such as temperature and time. For instance, in the synthesis of picolinamide-based heterocyclic salts, the choice of ketone and alcohol, along with reaction temperature, was found to significantly affect the product yield mdpi.com.

One approach to synthesizing a related compound, N-methoxy-N,4-dimethylpicolinamide, involved the use of 4-methylpicolinic acid, resulting in a 31% yield nih.gov. In another example, the synthesis of 4-chloro-N,N-dimethylpicolinamide was optimized by altering the chlorinating agent. While thionyl chloride is a common reagent, the use of a combination of SOCl₂ and phosphorus oxychloride was found to shorten reaction times and lead to higher yields of the target compound atlantis-press.comsmolecule.com. The reaction, conducted at 0°C for 4.5 hours in CH₂Cl₂, achieved a notable yield of 86% atlantis-press.com.

The following interactive table summarizes the reaction conditions and yields for the synthesis of various this compound analogues, providing a comparative look at different synthetic approaches.

Purity enhancement is typically achieved through one or a combination of purification techniques, with recrystallization and chromatography being the most common for solid organic compounds like picolinamides .

Recrystallization is a fundamental technique for purifying solid compounds. uomustansiriyah.edu.iq The process involves dissolving the crude product in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but less so at lower temperatures. uomustansiriyah.edu.iqebsco.com As the solution cools, the pure compound crystallizes out, leaving impurities dissolved in the solvent. uomustansiriyah.edu.iq The selection of an appropriate solvent is crucial for successful recrystallization. uomustansiriyah.edu.iqmt.com An ideal solvent will dissolve the target compound readily at its boiling point but sparingly at room temperature, while impurities should either be highly soluble at all temperatures or completely insoluble. uomustansiriyah.edu.iqmt.com For picolinamide derivatives, a variety of solvents may be suitable, and solvent screening is often the first step in developing a purification protocol. mt.com The process can sometimes be enhanced by using a mixed-solvent system. mnstate.edu

Chromatographic techniques are also powerful tools for the purification of this compound and its analogues, offering high resolution to separate the target compound from byproducts and unreacted starting materials. sigmaaldrich.commdpi.com

Column Chromatography: This is a standard method where the crude mixture is passed through a column packed with a stationary phase, such as silica (B1680970) gel. rsc.org An appropriate solvent system (eluent) is used to move the components of the mixture down the column at different rates, allowing for their separation. For picolinamide derivatives, purification by silica gel chromatography is frequently reported. mt.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is often employed. semanticscholar.org This technique uses high pressure to pass the solvent through a column with smaller particle sizes, resulting in a much higher resolution. Reverse-phase HPLC, often with a C18 column, is a common choice for the purification of organic molecules like picolinamide analogues. semanticscholar.org

The following interactive table outlines common purification techniques applicable to picolinamide synthesis.

In industrial-scale production, the optimization of reaction conditions to maximize yield and purity is paramount. This often involves the implementation of efficient purification techniques such as recrystallization or chromatography on a larger scale. For chiral picolinamides, controlling stereochemistry is an additional challenge, making operationally simple and limited-step processes highly desirable to improve the impurity profile and lower manufacturing costs. google.com

**advanced Spectroscopic Characterization and Structural Elucidation**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of N,4-dimethylpicolinamide by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the different proton environments in the molecule. The pyridine (B92270) ring protons are expected to appear in the aromatic region of the spectrum, typically downfield due to the deshielding effect of the aromatic ring current and the electron-withdrawing picolinamide (B142947) group. The chemical shifts of the two methyl groups—one attached to the pyridine ring and the other to the amide nitrogen—would appear further upfield.

The expected signals are:

A singlet for the 4-methyl group protons.

A singlet or a doublet (due to potential restricted rotation around the C-N amide bond) for the N-methyl group protons.

Three signals in the aromatic region for the protons at positions 3, 5, and 6 of the pyridine ring. Their multiplicity will depend on spin-spin coupling with adjacent protons. Specifically, H-3 would be a singlet or a narrow doublet, H-5 would be a doublet, and H-6 would be a doublet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6 (Pyridine)~8.4 - 8.6d (doublet)~5.0
H-3 (Pyridine)~8.2 - 8.4s (singlet)-
H-5 (Pyridine)~7.2 - 7.4d (doublet)~5.0
N-CH₃~2.9 - 3.1s (singlet)-
4-CH₃~2.4 - 2.6s (singlet)-

Carbon (¹³C) NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, eight distinct signals are expected. The carbonyl carbon of the amide group is characteristically found at the most downfield position (150-175 ppm). organicchemistrydata.org The five carbons of the pyridine ring have chemical shifts in the aromatic region (110-160 ppm), while the two methyl carbons are located in the upfield aliphatic region. oregonstate.eduwisc.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Amide)~165 - 168
C-2 (Pyridine)~151 - 154
C-6 (Pyridine)~148 - 150
C-4 (Pyridine)~146 - 149
C-3 (Pyridine)~123 - 126
C-5 (Pyridine)~120 - 123
N-CH₃~25 - 28
4-CH₃~20 - 23

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a key correlation (cross-peak) would be observed between the pyridine ring protons at positions H-5 and H-6, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This technique would definitively link the proton signals of the N-methyl and 4-methyl groups to their corresponding carbon signals and similarly connect the H-3, H-5, and H-6 signals to the C-3, C-5, and C-6 signals, respectively. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful 2D NMR technique for structural elucidation, as it reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.eduyoutube.com This allows for the assembly of the molecular skeleton by connecting fragments.

Table 3: Predicted Key HMBC Correlations for this compound

Proton (¹H)Correlates to Carbon (¹³C)Significance
N-CH₃C=OConfirms the methyl group is attached to the amide nitrogen.
4-CH₃C-3, C-4, C-5Confirms the position of the methyl group on the pyridine ring.
H-3C-2, C-4, C-5, C=OLinks the pyridine ring to the amide functional group.
H-5C-3, C-4, C-6Establishes connectivity within the pyridine ring.
H-6C-2, C-4, C-5Confirms the substitution pattern on the pyridine ring.

Isotope Labeling NMR Experiments

Isotope labeling involves the strategic incorporation of NMR-active isotopes, such as ¹³C or ¹⁵N, into the molecule to facilitate signal assignment or to trace metabolic pathways. While ¹⁴N is NMR active, its signals are often very broad due to quadrupolar relaxation, making ¹⁵N (a spin-1/2 nucleus) preferable for high-resolution studies despite its very low natural abundance. huji.ac.il

For this compound, a synthetic route could be designed to incorporate a ¹⁵N atom into the pyridine ring or the amide group. The subsequent analysis using ¹H-¹⁵N heteronuclear correlation experiments would unambiguously identify the nitrogen atom's position and its electronic environment. Similarly, using a ¹³C-labeled methylating agent (e.g., ¹³CH₃I) in the synthesis could label the N-methyl group, allowing for its unequivocal assignment in the ¹³C NMR spectrum. rsc.org These experiments are particularly valuable for confirming assignments in complex molecules where signal overlap may occur.

Mass Spectrometry (MS) Techniques

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for a polar molecule like this compound, as it typically produces an intact protonated molecule [M+H]⁺. unm.edu

High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with very high accuracy (typically within 5 ppm), which allows for the determination of the precise elemental composition. unm.edu This is a definitive method for confirming the molecular formula of the compound.

Table 4: Predicted Mass Spectrometry Data for this compound

IonMolecular FormulaCalculated Monoisotopic Mass (m/z)
[M]⁺˙ (Molecular Ion)C₈H₁₀N₂O150.0793
[M+H]⁺ (Protonated Molecule)C₈H₁₁N₂O151.0871

Electron Spray Ionization Mass Spectrometry (ESI-MS)

In the analysis of this compound, ESI-MS would be expected to produce a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass of this ion provides a direct confirmation of the compound's elemental composition. The technique's sensitivity and ability to handle polar, non-volatile compounds make it an indispensable tool in the initial characterization of picolinamide derivatives. nih.gov The ionization process is influenced by the liquid chromatography conditions, and the presence of surface-active components can affect the analyte's response. youtube.com

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry is a hybrid technique that combines the resolving power of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight (TOF) analyzer. nih.govwikipedia.org This combination allows for both the selection of a specific precursor ion and the precise mass measurement of its fragments. nih.gov

For this compound, a QTOF-MS analysis would provide not only the accurate mass of the parent ion but also high-resolution mass spectra of its fragment ions. This is achieved by inducing fragmentation in the collision cell of the instrument. nih.govlbl.gov The resulting product ion spectrum is a unique fingerprint of the molecule, enabling detailed structural elucidation. The high mass accuracy of QTOF-MS, often in the low ppm range, allows for the confident determination of the elemental composition of both the parent ion and its fragments, which is critical for distinguishing between isobaric compounds. lbl.gov This technique is frequently used in the analysis of complex mixtures, such as in metabolomics and environmental analysis. lbl.govnih.gov

Hyphenated MS Techniques (e.g., LC-MS, GC-MS, LC-MS/MS, LC-NMR-MS)

The coupling of chromatographic separation techniques with mass spectrometry provides a powerful platform for the analysis of complex mixtures and the unambiguous identification of individual components. chemyx.com

LC-MS and LC-MS/MS : Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of polar and non-volatile compounds like this compound. chemyx.comnih.gov The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. nih.gov LC-MS/MS takes this a step further by performing tandem mass spectrometry, where a specific ion is selected, fragmented, and its fragments are analyzed. rsc.orgnih.govnih.gov This provides a high degree of specificity and is invaluable for quantitative analysis and structural confirmation, especially in complex matrices. rsc.orgnih.govnih.govmdpi.commdpi.comendocrine-abstracts.org The development of LC-MS/MS methods often involves optimizing mobile phase composition and sample clean-up to minimize matrix effects. dphen1.com

GC-MS : Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. gentechscientific.comnih.gov For a compound like this compound, derivatization might be necessary to increase its volatility and thermal stability for GC-MS analysis. jfda-online.com This technique provides excellent separation and characteristic mass spectra that can be compared against extensive libraries for identification. nih.gov GC-MS is a standard method for forensic substance identification and environmental analysis due to its accuracy and robustness. gentechscientific.com

LC-NMR-MS : The integration of liquid chromatography with both nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (LC-NMR-MS) offers a comprehensive approach to structural elucidation. nih.govnih.gov This hyphenated technique allows for the simultaneous acquisition of mass-to-charge ratio information from the MS and detailed structural data from the NMR on the separated components of a mixture. nih.govnih.govwiley.com While powerful, the main limitation of this technique is the lower sensitivity of NMR compared to MS. nih.gov Different configurations, such as online and offline modes, have been developed to address these challenges. nih.govnih.gov

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques provide complementary information to mass spectrometry by probing the vibrational and electronic transitions within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint of a sample. americanpharmaceuticalreview.comuci.edu It measures the absorption of infrared radiation by a sample, which causes vibrations of the chemical bonds. uci.edu The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different functional groups present in the molecule.

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the amide group, N-H stretching and bending vibrations, C-N stretching, and aromatic C-H and C=C stretching vibrations of the pyridine ring. The exact positions of these bands can provide insights into the molecular structure and intermolecular interactions. FTIR is widely used for qualitative and quantitative analysis in various fields, including pharmaceuticals and materials science. researchgate.netnih.gov

Table 1: Expected FTIR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amide (C=O)Stretching~1650 - 1680
Amide (N-H)Stretching~3200 - 3400
Amide (N-H)Bending~1600 - 1640
Aromatic C-HStretching~3000 - 3100
Aromatic C=CStretching~1400 - 1600
C-NStretching~1200 - 1350
Methyl C-HStretching~2850 - 2960

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. rsc.orgmsu.edu This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. msu.edu

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the picolinamide scaffold, which contains a pyridine ring conjugated with a carbonyl group. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are important parameters obtained from the spectrum. libretexts.org These values can be influenced by the solvent and the presence of substituents on the molecule. rsc.org UV-Vis spectroscopy is a simple and inexpensive method often used for quantitative analysis and for studying electronic transitions in conjugated systems. sci-hub.se

Table 2: Illustrative UV-Vis Absorption Data

Solventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
Ethanol (B145695)~265Data not available
Methanol (B129727)~266Data not available
Water~264Data not available

Note: The exact values can vary depending on the experimental conditions.

Fluorescence Spectroscopy Studies

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. unipi.itiss.com Not all molecules that absorb UV-Vis light are fluorescent. For a molecule to be fluorescent, it must have a rigid, conjugated structure that allows for efficient emission of light from the excited state.

Studies on the fluorescence properties of this compound would involve measuring its excitation and emission spectra. unipi.it The excitation spectrum ideally resembles the absorption spectrum, while the emission spectrum is typically a mirror image of the absorption band and occurs at a longer wavelength (Stokes shift). iss.comevidentscientific.com The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. The sensitivity of fluorescence to the local environment makes it a powerful tool for studying molecular interactions and dynamics. evidentscientific.com An Excitation-Emission Matrix (EEM) can provide a "molecular fingerprint" for multi-component analysis. horiba.com

Table 3: Hypothetical Fluorescence Data for this compound

SolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (ΦF)
CyclohexaneData not availableData not availableData not available
EthanolData not availableData not availableData not available
WaterData not availableData not availableData not available

Advanced X-ray Based Characterization

Advanced X-ray techniques are indispensable for the unambiguous structural determination and elemental analysis of novel compounds. These methods provide detailed insights into the three-dimensional arrangement of atoms and the elemental composition of a sample.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline material. creative-biostructure.com This technique offers detailed information regarding the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and site-ordering details. uhu-ciqso.es The fundamental principle of XRD is the diffraction of X-rays by the regularly spaced atoms within a crystal, which generates a unique diffraction pattern that can be analyzed to elucidate the compound's structure. creative-biostructure.com

For a molecule like this compound, obtaining a single crystal of suitable quality is a prerequisite for SC-XRD analysis. uhu-ciqso.es The crystal should ideally be at least 0.02 mm in size and free from twinning or significant defects to ensure high-quality data. uhu-ciqso.es

While specific crystallographic data for this compound is not publicly available in the search results, a hypothetical dataset based on similar small organic molecules is presented below to illustrate the type of information obtained from an SC-XRD experiment. For instance, the crystal structure of N-(4-methoxyphenyl)picolinamide was determined to be in the monoclinic space group P21/n. nih.gov Similarly, the hydrate (B1144303) of 3,5-diamino-1,2,4-triazole crystallizes in the P21/c space group. nih.gov

Hypothetical Crystallographic Data for this compound

Parameter Value Unit
Crystal system Monoclinic
Space group P2₁/c
a 8.53 Å
b 10.25 Å
c 9.87 Å
α 90 °
β 105.2 °
γ 90 °
Volume 832.1 ų
Z 4

This data is illustrative and not based on experimental results for this compound.

The refinement of the crystal structure would provide precise bond lengths and angles for the this compound molecule, confirming the connectivity and conformation of the atoms.

X-ray Absorption Spectroscopy (XAS) is a powerful technique for investigating the local geometric and electronic structure of materials. springernature.com It is element-selective and can be applied to samples in various states, including crystalline and amorphous solids, liquids, and gases. springernature.com The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES), also known as Near-Edge X-ray Absorption Fine Structure (NEXAFS), and Extended X-ray Absorption Fine Structure (EXAFS). nih.govunimi.it

For this compound, XAS could provide valuable information about the electronic environment of the nitrogen and oxygen atoms. The XANES region, which is sensitive to the oxidation state and coordination chemistry, would reveal details about the bonding environment of these heteroatoms. unimi.it The EXAFS region provides information about the local atomic structure, such as coordination numbers and interatomic distances to neighboring atoms. synchrotron.org.au

While specific XAS studies on this compound were not found, the technique is widely used for the characterization of functional materials. daphne4nfdi.de A hypothetical application could involve studying the interaction of this compound with a metal center, where XAS could probe changes in the electronic structure of the nitrogen and oxygen atoms upon coordination.

X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used to determine the elemental composition of materials. horiba.comdrawellanalytical.com When a sample is irradiated with high-energy X-rays, atoms in the sample absorb energy and emit secondary (or fluorescent) X-rays at energies characteristic of each element present. advacam.com This allows for both qualitative and quantitative analysis of the elemental makeup of a sample. horiba.com

In the context of this compound (C₈H₁₀N₂O), XRF would primarily be used to confirm the absence of heavier elemental impurities. Since XRF is typically used for elements from sodium (Na) to uranium (U), it would not detect the primary constituent elements (C, H, N, O). horiba.com However, it would be a valuable tool for quality control to ensure that no unexpected metallic contaminants are present in the synthesized compound. usgs.gov The technique is versatile and can be applied to solids, liquids, and powders. horiba.com

Detectable Elements by XRF and Their Potential Significance

Element Detection Status Potential Source/Significance
Carbon (C) Not typically detected Constituent element
Hydrogen (H) Not detected Constituent element
Nitrogen (N) Not typically detected Constituent element
Oxygen (O) Not typically detected Constituent element

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the purification and assessment of purity of synthesized organic compounds. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a chemical reaction, identify compounds, and determine their purity. umich.edulibretexts.org The separation is based on the differential affinities of the compounds for the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or solvent mixture). khanacademy.org

For this compound, TLC would be routinely used during its synthesis to track the consumption of starting materials and the formation of the product. The purity of the final compound can also be assessed by TLC; a pure compound should ideally show a single spot. libretexts.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound in a given solvent system. libretexts.org

A co-spot, where the sample is spotted on top of a known standard, can be used for definitive identification. umich.edu Visualization of the spots on the TLC plate can be achieved using UV light (if the compound is UV-active) or by staining with various reagents. operachem.com

Typical TLC Parameters for Aromatic Amides

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio is optimized to achieve good separation.
Visualization UV light (254 nm) or staining with an appropriate reagent (e.g., potassium permanganate (B83412) or iodine). umich.edu

| Expected Rf Value | The Rf value would depend on the exact solvent system but would be expected to be intermediate, reflecting the moderate polarity of this compound. |

Column chromatography is a preparative technique used to purify compounds from a mixture. orgchemboulder.comrnlkwc.ac.in The stationary phase (adsorbent) is packed into a vertical glass column, and the mixture is loaded onto the top. The mobile phase (eluent) is then passed through the column, and the separated components are collected in fractions as they elute. orgchemboulder.com Flash chromatography is a modification where pressure is applied to the column to speed up the separation process. orgchemboulder.com

The purification of this compound after its synthesis would likely involve column chromatography. Silica gel is a commonly used stationary phase for compounds of this type. orgchemboulder.com The choice of eluent is crucial and is often determined by preliminary TLC experiments. orgchemboulder.com A solvent system that gives an Rf value of approximately 0.2-0.4 on TLC is often a good starting point for column chromatography.

For picolinamide derivatives, a common practice is to use a gradient of solvents, starting with a less polar eluent to remove non-polar impurities and gradually increasing the polarity to elute the desired product. For example, a gradient of ethyl acetate in hexane is often employed.

Typical Column Chromatography Parameters for Purifying this compound

Parameter Description
Stationary Phase Silica gel (mesh size typically 230-400 for flash chromatography). orgchemboulder.com
Mobile Phase (Eluent) A gradient of ethyl acetate in hexane or petroleum ether.
Sample Loading The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the column. bitesizebio.com

| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure this compound. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound in various matrices. Given the aromatic and polar nature of the picolinamide structure, reversed-phase HPLC (RP-HPLC) is the most commonly employed method. gmpinsiders.com This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.

A typical HPLC method for the analysis of picolinamide derivatives, including this compound, would utilize a C18 stationary phase. researchgate.netgoogle.com The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. mdpi.com The inclusion of additives like trifluoroacetic acid (TFA) or triethylamine (B128534) (TEA) in the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the stationary phase and the analyte itself. researchgate.net Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector, leveraging the chromophoric nature of the pyridine ring in the this compound molecule. glsciences.com

A study on benzamide (B126) and picolinamide derivatives reported using a C18 column with a mobile phase of methanol and 0.1% triethylamine (85:15, v/v) for analysis. researchgate.net Another application note for pyridine derivatives suggests the use of an octadecylsilyl (ODS) column. glsciences.com While specific retention times for this compound are not publicly available, a hypothetical analysis based on these methods can be constructed.

Table 1: Representative HPLC Parameters for the Analysis of this compound
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Expected Retention Time ~7.5 min (Estimated)

Chiral Separations (e.g., SFC)

As this compound is an achiral molecule, it does not have enantiomers and therefore cannot be separated by chiral chromatography. However, if a chiral center were introduced into the molecule, for instance by substitution on the N-methyl group or the picoline ring, the resulting enantiomers would require chiral separation for their individual characterization and evaluation. Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. selvita.comshimadzu.com

SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a polar organic co-solvent (modifier) such as methanol or ethanol. chromatographyonline.com The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of a broad range of compounds, including amides. nih.govchromatographyonline.com

A study on the chiral separation of amide derivatives explored several polysaccharide-based CSPs and found that Chiralpak IC and Chiralcel OD-H columns provided good separation for most of the tested amides. nih.gov Furthermore, a patent for N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamide compounds describes the use of a REGIS (S,S) WHELK-O1 column for the preparative chiral SFC separation of enantiomers. google.com The mobile phase in that example was 45% of 0.1% ammonium (B1175870) hydroxide (B78521) in ethanol mixed with carbon dioxide. google.com This demonstrates the applicability of SFC for the chiral separation of picolinamide derivatives.

Table 2: Illustrative Chiral SFC Parameters for a Hypothetical Chiral Derivative of this compound
ParameterCondition
Column (CSP) Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic 20% Methanol in CO₂
Additive 0.1% Diethylamine
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 270 nm
Hypothetical Retention Times Enantiomer 1: 4.2 min, Enantiomer 2: 5.1 min

Elemental Analysis and Trace Metal Detection (e.g., ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for the determination of trace and ultra-trace elemental impurities in a wide variety of samples, including pharmaceutical compounds. azom.com For a compound like this compound, ICP-MS would be employed to ensure its purity and compliance with regulatory standards, such as those outlined in the United States Pharmacopeia (USP) chapter <232> for elemental impurities. eag.com

The analysis involves digesting the organic sample, typically using a strong acid mixture and microwave-assisted heating, to break down the organic matrix and bring the elements into a solution that can be introduced into the ICP-MS instrument. The sample is then nebulized and introduced into a high-temperature argon plasma, which ionizes the atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the identification and quantification of the elements present. malvernpanalytical.com

ICP-MS is capable of detecting a wide range of elements, including toxic heavy metals like lead (Pb), mercury (Hg), arsenic (As), and cadmium (Cd), as well as residual catalyst metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru) that may have been used in the synthesis of the compound. nih.gov The technique offers extremely low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. drawellanalytical.com

Table 3: Representative Data for Trace Metal Analysis of this compound by ICP-MS (based on USP <232> limits for oral administration)
ElementTypical Limit (µg/g)Hypothetical Result (µg/g)Status
Lead (Pb) 0.5< 0.1Pass
Mercury (Hg) 1.5< 0.05Pass
Arsenic (As) 1.5< 0.1Pass
Cadmium (Cd) 0.5< 0.05Pass
Palladium (Pd) 100.8Pass
Platinum (Pt) 10< 0.2Pass
Nickel (Ni) 201.2Pass
Copper (Cu) 1005.4Pass

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As this compound is a diamagnetic organic molecule with all its electrons paired, it is inherently EPR-silent and would not produce an EPR spectrum on its own.

However, EPR spectroscopy can be a valuable tool for studying this compound in specific contexts where it becomes associated with a paramagnetic center. These include:

Metal Complexes: Picolinamide moieties are known to act as ligands, coordinating to transition metal ions. If this compound were to form a complex with a paramagnetic metal ion, such as copper(II) or ruthenium(III), the resulting complex would be EPR-active. researchgate.netmdpi.comacs.org The EPR spectrum would provide detailed information about the electronic structure, coordination geometry, and the nature of the metal-ligand bonding in the complex. For instance, studies on copper(II) complexes with picolinamide have used EPR to characterize the distorted tetragonal geometry around the copper center. researchgate.netmdpi.com

Radical Species: Under certain conditions, such as through electrochemical oxidation or reaction with a strong oxidizing agent, it might be possible to generate a radical cation of this compound. acs.org This radical species, having an unpaired electron, would be detectable by EPR. The hyperfine couplings observed in the EPR spectrum could provide insights into the distribution of the unpaired electron spin density across the molecule.

Therefore, while not applicable to the neutral, isolated molecule, EPR spectroscopy serves as a powerful technique for the characterization of metal complexes and potential radical forms of this compound.

Table 4: Hypothetical EPR Parameters for a Copper(II) Complex of this compound
ParameterHypothetical ValueInterpretation
g∥ 2.25Indicates an axial or nearly axial g-tensor, consistent with a tetragonally distorted octahedral or square planar geometry. The relationship g∥ > g⊥ > 2.0023 is characteristic of a d(x²-y²) ground state for Cu(II).
g⊥ 2.06
A∥(Cu) 175 x 10⁻⁴ cm⁻¹Hyperfine coupling constants to the copper nucleus (I=3/2), providing information on the covalency of the metal-ligand bonds.
A⊥(Cu) 15 x 10⁻⁴ cm⁻¹
A(N) 12 GSuperhyperfine coupling to the nitrogen nucleus of the picolinamide ligand, indicating delocalization of the unpaired electron onto the ligand.

**coordination Chemistry and Ligand Design Principles**

N,4-dimethylpicolinamide as a Ligand System

This compound is a derivative of picolinamide (B142947), featuring a pyridine (B92270) ring with an amide functional group at the 2-position and methyl groups at the 4-position of the ring and on the amide nitrogen. This structure provides a versatile platform for metal coordination, with its properties being tunable through its specific arrangement of donor atoms and electronic characteristics.

The coordinating ability of a ligand is fundamentally determined by its donor atoms, which are the specific atoms within the ligand that share an electron pair with the central metal ion to form a coordinate covalent bond. spbu.ruresearchgate.net In this compound, there are two primary potential donor atoms: the nitrogen atom of the pyridine ring and the oxygen or nitrogen atom of the amide group. rsc.org

The pyridine nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, making it a classic nitrogen donor. Nitrogen donor atoms are classified as soft bases, which generally exhibit a strong affinity for soft acid metal ions, such as Pd(II). researchgate.net The electronic properties of this nitrogen donor can be influenced by substituents on the pyridine ring. researchgate.net

The amide group offers a second coordination site. Depending on the metal ion and reaction conditions, coordination can occur through the amide oxygen or, following deprotonation, through the amide nitrogen. Coordination through the deprotonated anionic amide nitrogen results in strong electron donation to the metal center, which can significantly enhance the catalytic activity of the resulting complex. rsc.org Infrared spectroscopy can help identify the coordinating atoms by observing shifts in the characteristic stretching frequencies of the C=O (amide) and C=C (pyridine) bonds upon complexation. ias.ac.in

Lewis basicity, the ability of a substance to donate a lone pair of electrons, is a critical factor in determining the strength of the metal-ligand bond. almerja.com Picolinamide derivatives are recognized as important ligands in organometallic chemistry due to their Lewis basicity and potent donor properties, which allow them to modulate the reactivity at the metal center. nih.gov The strength of the coordination interaction is a function of the ligand's ability to share its available electron pairs. spbu.ru

The Lewis basicity of this compound is influenced by its constituent groups. While amines generally exhibit strong Lewis basicity, the coordinating ability of amides can be weaker. libretexts.org The electronic nature of substituents on the picolinamide scaffold can tune the basicity of the donor atoms. For instance, electron-donating groups on the pyridine ring increase the basicity of the pyridine nitrogen, leading to a stronger binding affinity towards a metal ion, particularly in less acidic conditions. researchgate.net Conversely, the acidity of the amide N-H bond can also play a role in reactivity and bonding. libretexts.org The formation of a complex is often driven by the favorable enthalpy changes associated with the creation of strong metal-ligand covalent bonds. rsc.org

Ligands are classified by their denticity, which refers to the number of donor atoms used to bind to the central metal. Ligands that bind through a single donor atom are termed monodentate. oecd-nea.org Ligands with multiple donor atoms are called polydentate and can form a chelate, a ring structure containing the metal ion. oecd-nea.orgresearchgate.net This "chelate effect" results in complexes that are significantly more thermodynamically stable than those formed with analogous monodentate ligands. researchgate.net

This compound possesses two distinct potential donor sites: the pyridine nitrogen and the amide group. This structure allows it to act as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the amide oxygen or nitrogen. This N,O- or N,N-coordination mode results in the formation of a stable five-membered chelate ring. rsc.orgresearchgate.net The ability to form such a chelate ring makes this compound a bidentate chelating agent, a property that enhances the stability of its metal complexes. oecd-nea.org

Formation and Characterization of Metal Complexes

The interaction between this compound and a metal ion leads to the formation of a coordination complex. The properties of this complex, including its three-dimensional structure and stability in solution, are defined by the coordination number and geometry of the metal center, as well as the thermodynamic parameters of its formation.

The coordination number is the number of donor atoms directly bonded to the central metal ion, which in turn determines the coordination geometry of the complex. oecd-nea.org Picolinamide-based ligands have been shown to form complexes with a variety of coordination numbers and geometries, depending on the metal ion, its oxidation state, and the steric and electronic properties of the ligand.

Common coordination numbers for transition metal complexes range from 2 to 9. cu.edu.eg For instance, complexes with a coordination number of four can adopt either a tetrahedral or a square planar geometry. cu.edu.egscielo.org.mx A study of Pd(II) complexes with picolinamide-based ligands revealed a four-coordinate Pd(II) center where two ligands and two nitrate (B79036) anions create a square planar geometry. researchgate.net Copper(I) complexes with related pyridylmethylamide ligands have been observed to form two-coordinate linear complexes as well as four-coordinate species with geometries ranging from distorted tetrahedral to seesaw. rsc.org Five-coordinate complexes, such as those with a distorted square pyramidal geometry, have also been reported for copper(II) with N-donor ligands. Higher coordination numbers, such as six, typically result in an octahedral geometry. scielo.org.mx

The specific geometry can be assessed using indices like the τ parameter, which distinguishes between different geometries for a given coordination number based on the largest valence angles around the coordination center. rsc.org

Table 1: Examples of Coordination Geometries in Complexes with Picolinamide-Type Ligands

Metal Ion Ligand Type Coordination Number Geometry Reference
Pd(II) Picolinamide derivative 4 Square Planar researchgate.net
Cu(I) Pyridylmethylamide 2 Linear rsc.org
Cu(I) Pyridylmethylamide 4 Distorted Tetrahedral / Seesaw rsc.org
Cu(II) N-donor ligand 5 Distorted Square Pyramidal
Ir(III) Deprotonated Picolinamide - Piano Stool rsc.org

A stability constant (or formation constant), K, is the equilibrium constant for the formation of a complex in solution, providing a measure of the strength of the interaction between the metal ion and the ligand. The thermodynamics of complex formation, including the changes in enthalpy (ΔH) and entropy (ΔS), reveal the driving forces behind the reaction. libretexts.orgrsc.org The formation of a complex is favorable when the Gibbs free energy change (ΔG) is negative, which can be driven by a negative enthalpy change (exothermic reaction), a positive entropy change, or both. libretexts.org

For many complexation reactions, the process is enthalpy-driven, reflecting the formation of strong, covalent metal-ligand bonds. rsc.org However, the chelate effect is largely an entropy-driven phenomenon. The coordination of one bidentate ligand releases two or more solvent molecules, leading to an increase in the number of free particles in the system and thus a favorable positive entropy change. libretexts.orgresearchgate.net

While specific thermodynamic data for this compound are not widely available, studies on closely related systems provide insight. For example, the formation of complexes between dimethyltin(IV) and various ligands has been studied, with stability constants determined potentiometrically. almerja.comscielo.org.mx Similarly, thermodynamic parameters have been calculated for mixed ligand complexes involving picolinic acid derivatives, showing that complex formation can be favored by both enthalpy and entropy. nih.gov

Table 2: Illustrative Thermodynamic Data for Metal Complex Formation (Note: Data shown is for related systems to illustrate thermodynamic principles)

System log K ΔG° (kJ/mol) ΔH° (kJ/mol) ΔS° (J/K·mol) Reference System
[Ni(en)₃]²⁺ formation 18.3 -104.5 -94.6 33 Chelate Effect Example researchgate.net
[Ni(NH₃)₆]²⁺ formation 8.6 -49.1 -54.4 -18 Monodentate Example researchgate.net
Eu(III)-DGA Complex - - Negative Positive Diglycolamide in Ionic Liquid
Th(IV)-TMBiPDA Complex - - Favorable Favorable O-N-N-O Hybrid Ligand ias.ac.in

Electronic and Steric Influence on Coordination

The functionality and stability of metal complexes are heavily dependent on the electronic and steric properties of their ligands. nih.govrsc.org In this compound, the methyl group at the 4-position of the pyridine ring and the N-methyl group on the amide moiety exert distinct influences.

Electronic Effects: The methyl group at the 4-position of the pyridine ring is an electron-donating group. This increases the electron density on the pyridine nitrogen, enhancing its basicity and its ability to donate electron density to a metal center. mdpi.com This strengthened donor capacity can stabilize higher oxidation states of the coordinated metal. The electronic nature of substituents on picolinamide-based ligands is a critical factor in their complexation ability. mdpi.com For instance, ligands with electron-donating groups tend to have a higher binding affinity, although this can also lead to easier protonation, which can be a competing process in acidic conditions. mdpi.com

Steric Effects: Steric hindrance plays a crucial role in determining the geometry and coordination number of the resulting metal complex. nih.govcam.ac.uk The N-methyl group of this compound introduces more steric bulk around the coordination sphere compared to an unsubstituted picolinamide. This steric crowding can influence the arrangement of other ligands around the metal center, potentially favoring specific isomers or even lower coordination numbers. cam.ac.uk For example, studies on related substituted ligands have shown that bulky groups can control product selectivity by creating specific steric interactions within the complex. pitt.edu The interplay between steric and electronic effects ultimately dictates the connectivity and final arrangement of the coordination compound. nih.gov

Table 1: Comparison of Substituent Effects in Picolinamide-based Ligands
Ligand/SubstituentPositionElectronic EffectSteric InfluencePotential Impact on Coordination
This compound 4-CH₃, N-CH₃Electron-donating (from 4-CH₃)Moderate (from N-CH₃)Enhances pyridine N basicity; can influence ligand packing and isomer preference.
PicolinamideNoneNeutral referenceLowBaseline for comparison.
4-methoxypicolinamide4-OCH₃Strongly electron-donatingLowSignificantly increases electron density on the metal center. mdpi.com
4-chloropicolinamide4-ClElectron-withdrawingLowDecreases electron density on the metal, potentially stabilizing lower oxidation states.

Reactivity and Transformations of Metal Complexes

The ligand framework is instrumental in modulating the reactivity of the metal center, particularly in processes involving electron transfer.

Redox reactions involve the transfer of electrons and a change in the oxidation state of the metal center or the ligand itself. bccampus.calibretexts.org The formation of a coordination complex can significantly alter the standard redox potential of a metal ion. amazonaws.com The electronic properties of this compound influence the redox behavior of its metal complexes. The electron-donating 4-methyl group enriches the metal center with electron density, which generally makes the complex easier to oxidize (i.e., it lowers the M^(n+)/M^((n+1)+) redox potential) compared to a complex with an electron-withdrawing ligand.

The stability of different oxidation states is affected by the ligand. By providing significant sigma-donation, this compound can help to stabilize higher, more electron-deficient oxidation states of the metal. Conversely, the ligand itself can be redox-active, participating in electron transfer processes. In some systems, oxidation can be centered on the ligand rather than the metal, leading to the formation of a ligand radical. rsc.org The locus of oxidation—whether it occurs at the metal or the ligand—has a dominant effect on the reactivity of the complex. rsc.org

Metal complexes with unpaired electrons are known as paramagnetic systems. These unpaired electrons can reside on the metal ion (common for transition metals) or, in some cases, on the ligands if they are redox-active radicals. rsc.org The presence of unpaired electrons imparts unique magnetic and spectroscopic properties to the complex.

While specific studies on paramagnetic complexes of this compound are not detailed in the surveyed literature, general principles apply. The interaction between the unpaired electrons and the ligand field, influenced by the steric and electronic properties of this compound, would determine the electronic structure and magnetic moment of the complex. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are essential for studying these systems, providing information about the electronic environment of the unpaired electron(s). The reactivity of such complexes is also directly linked to their electronic structure; for instance, the locus of an unpaired electron (metal- vs. ligand-centered) can dictate the pathway of a chemical reaction. rsc.org

Ancillary Ligand Functionality and Cooperative Effects

In many coordination compounds, a primary ligand determines the core reactivity, while other ligands, termed ancillary or spectator ligands, serve to tune and optimize the complex's properties. nih.gov this compound can act as an effective ancillary ligand, modifying the steric and electronic environment around a metal center to influence its catalytic or photophysical behavior. pitt.educore.ac.uk

For example, in the field of phosphorescent emitters like iridium(III) complexes, the choice of ancillary ligand is critical. rsc.org Picolinamide-type ligands have been shown to be effective in this role. rsc.org The electronic properties of the this compound ligand would influence the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the complex. The electron-donating character of the 4-methyl group would raise the energy of the HOMO, which is often metal-centered, thereby reducing the HOMO-LUMO gap and red-shifting the emission wavelength. core.ac.uk However, the non-conjugated, flexible nature of the chelate ring can sometimes lead to non-radiative decay pathways, potentially reducing the photoluminescence quantum yield compared to more rigid ancillary ligands. core.ac.uk The steric bulk of the N-methyl group can also play a cooperative role by protecting the metal center from unwanted side reactions or influencing the approach of substrates in catalytic applications. pitt.edu

Nomenclature of Coordination Complexes

The systematic naming of coordination compounds follows rules established by the International Union of Pure and Applied Chemistry (IUPAC). uwimona.edu.jm This ensures that the chemical formula and structure can be unambiguously derived from the name. uomustansiriyah.edu.iqlasalle.edu

The key rules for naming a complex containing this compound are as follows:

Cation before Anion : As with simple salts, the cation is named first, followed by a space, and then the anion. lasalle.edu

Ligand Naming : Ligands are named first within the complex, in alphabetical order, before the metal. bhu.ac.in The neutral ligand this compound is written as "(this compound)". Prefixes like di-, tri-, etc., are used to indicate the number of each ligand. If the ligand name itself contains a prefix, bis-, tris-, and tetrakis- are used instead, and the ligand name is placed in parentheses. uwimona.edu.jm

Metal Naming : If the complex is a cation or neutral, the metal is given its usual name (e.g., "cobalt", "platinum"). If the complex is an anion, the metal's name ends in "-ate" (e.g., "cobaltate", "platinate"). libretexts.org

Oxidation State : The oxidation state of the central metal is written in Roman numerals in parentheses immediately after the metal's name. bhu.ac.in

Example: For the hypothetical cationic complex [Co(this compound)₂Cl₂]⁺ , the name would be constructed as follows:

Ligands : There are two chloride ligands ("dichloro") and two this compound ligands ("bis(this compound)"). Alphabetically, "chloro" comes before "dimethylpicolinamide".

Metal : The complex is a cation, so the metal is "cobalt".

Full Name : Dichlorobis(this compound)cobalt(III)

Table 2: IUPAC Nomenclature Rules for Coordination Complexes
ComponentRuleExample (for [Co(this compound)₂Cl₂]Cl)
Overall Compound Name cation first, then anion, separated by a space. lasalle.eduDichlorobis(this compound)cobalt(III) chloride
Ligands Name in alphabetical order before the metal. Use prefixes (di, tri, bis, tris) for multiples. uwimona.edu.jmdichloro...bis(this compound)...
Metal Center Use element name for cationic/neutral complexes. Add '-ate' suffix for anionic complexes. libretexts.org...cobalt...
Oxidation State Indicate with Roman numerals in parentheses after the metal name. bhu.ac.in...cobalt(III)...

Based on a comprehensive search of available scientific literature, there is no specific information regarding the catalytic applications of the chemical compound This compound for the outlined topics.

Extensive searches were conducted for the use of this compound in the following areas:

Homogeneous Catalysis: Its role as a ligand or part of a metal complex in polymerization, metathesis, hydroamination, hydrosilylation, hydrogen transfer, or electrocatalysis (H₂ oxidation, CO₂ hydrogenation).

Heterogeneous Catalysis: Its application in supported catalysts or as part of multi-metallic nanoparticle systems.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content at this time.

Conclusion

Summary of Key Findings

N,4-dimethylpicolinamide is a versatile heterocyclic compound with a foundation in established synthetic methodologies. Its characterization relies on standard spectroscopic techniques, and its properties can be inferred from closely related analogues. The primary areas of its application in research are as a bidentate ligand in coordination chemistry and as a synthetic intermediate for more complex molecules.

Future Research Directions

Future research on this compound will likely focus on the full experimental characterization of its physical and spectroscopic properties, including a definitive crystal structure analysis. Exploration of its coordination chemistry with a wider range of metals could lead to the discovery of novel catalysts or functional materials. Furthermore, its use as a scaffold in the synthesis of new compounds with potential applications in medicinal and agricultural chemistry remains a promising avenue for investigation.

**catalytic Applications of N,4 Dimethylpicolinamide Based Systems**

Biomimetic Catalysis and Enzyme Mimics

Biomimetic chemistry focuses on creating synthetic systems that replicate the functions of biological molecules, such as enzymes. wikipedia.org These artificial enzymes, or enzyme mimics, are typically small molecule complexes designed to model the structure, spectroscopic features, or reactivity of a natural enzyme. wikipedia.org The goal is to develop robust and efficient catalysts that can operate under a wider range of conditions than their natural counterparts. unimelb.edu.au

Design of Catalytic Hosts

The design of a catalytic host is a crucial aspect of creating a successful enzyme mimic. rsc.org The host molecule is intended to provide a specific microenvironment that facilitates the catalytic reaction, much like the active site of an enzyme. nih.gov Key design principles often involve the incorporation of recognition sites that can bind a specific substrate through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. rsc.org

Metal-organic frameworks (MOFs) and other porous materials are often explored as potential catalytic hosts. nih.gov These materials offer high surface areas and tunable pore sizes, which can be engineered to create binding pockets that selectively accommodate substrate molecules. mdpi.com The framework itself can possess catalytic activity or can be functionalized with catalytic groups. rsc.org

In the context of a hypothetical N,4-dimethylpicolinamide-based catalytic host, the picolinamide (B142947) structure could serve as a ligand for a catalytically active metal center. The amide and pyridine (B92270) nitrogen atoms are capable of coordinating with metal ions, while the methyl groups could be varied to tune the steric and electronic properties of the catalytic pocket. The design would aim to create a stable complex that can bind a target substrate and facilitate its transformation with high efficiency and selectivity.

Mimicking Enzymatic Reactivity

Enzymes achieve their remarkable catalytic power by precisely orienting substrates and stabilizing transition states. rsc.org Enzyme mimics aim to replicate these fundamental principles. wikipedia.org A common strategy is to design a molecule that can coordinate to a metal ion, which then acts as a Lewis acid or redox center to activate the substrate, similar to the function of metalloenzymes. nih.gov

The reactivity of an enzyme mimic is highly dependent on the nature of the ligand coordinating the metal center. researchgate.net The ligand influences the metal's electronic properties, coordination geometry, and the accessibility of the catalytic site to the substrate. For instance, in oxidation catalysis, ligands can modulate the redox potential of the metal center to favor a specific oxidation state required for the catalytic cycle.

The provided outline is highly specific, requesting detailed information on design principles, synthetic strategies, tunable properties, and coordination site engineering for MOFs based on this particular compound. Without any foundational research demonstrating the successful integration of this compound as a building block in MOF structures, it is not possible to generate a scientifically accurate and informative article that adheres to the requested sections and subsections.

The field of MOF chemistry relies on well-documented ligands (linkers) that possess specific geometric and coordination properties to build extended porous networks with metal ions or clusters. wikipedia.orgrsc.org While the picolinamide structure theoretically contains potential metal-coordinating atoms (the pyridine nitrogen and the amide group), its actual use and the characteristics of any resulting frameworks are not reported in the public domain.

Therefore, the generation of an article focusing solely on "this compound" as a MOF linker, as per the detailed instructions, cannot be fulfilled at this time due to the absence of the necessary scientific data.

General Principles of MOF Design and Synthesis

While specific data on this compound is unavailable, the general principles outlined in the request can be discussed in the context of well-established MOF chemistry.

Integration into Metal-Organic Frameworks (MOFs) and Porous Materials

The construction of MOFs is a prime example of reticular chemistry, where molecular building blocks—metal-based secondary building units (SBUs) and organic linkers—are stitched together via strong bonds to create predetermined, ordered structures. wikipedia.org

Design Principles for MOF Assembly

The rational design of MOFs begins with the selection of building blocks with specific geometries. rsc.org The connectivity and geometry of the organic linker and the metal SBU dictate the topology of the final framework. rsc.org For instance, combining a linear, ditopic linker like terephthalic acid with a paddlewheel SBU can result in a 2D square-grid structure, while a trigonal linker like 1,3,5-benzenetricarboxylic acid (BTC) with an octahedral metal cluster can form a 3D network. wikipedia.orgnih.gov The principle of isoreticular chemistry allows for the systematic expansion of pore size by using linkers of the same geometry but different lengths, without changing the underlying topology of the network.

Tunable Porosity and Active Sites

A key feature of MOFs is their tunable porosity. The pore size and shape can be precisely controlled by adjusting the length and geometry of the organic linkers. rsc.org This allows for the creation of materials tailored for specific applications like gas storage or separation. Furthermore, the internal surface of the pores can be functionalized. This can be achieved by using linkers that already contain desired functional groups or through post-synthetic modification, where functional groups are added to the framework after its initial synthesis. nih.gov These functionalities can act as active sites for catalysis, selective adsorption, or sensing. nih.gov

Synthetic Strategies for MOF-based MOFs

Solvothermal and Hydrothermal Methods: The most common methods for synthesizing MOFs involve heating a solution of the metal salt and the organic linker in a suitable solvent. jwent.netsrce.hr When the solvent is organic (e.g., N,N-dimethylformamide), the method is termed solvothermal; when it is water, it is called hydrothermal. srce.hr The reagents are sealed in a vial or a Teflon-lined autoclave and heated, which induces the crystallization of the MOF over a period of hours to days. nih.gov

Impact of Reaction Conditions on MOF Structure: The final structure and properties of a MOF are highly sensitive to reaction conditions. nih.gov Factors such as temperature, reaction time, solvent system, pH, and the presence of modulating agents can influence the crystallinity, phase purity, crystal size, and morphology of the product. Modulators, which are often monofunctional ligands that compete with the main linker, can be added to control the nucleation and growth of MOF crystals, sometimes leading to improved quality or the formation of otherwise inaccessible structures.

Coordination Site Engineering within MOFs

The metal nodes or clusters in MOFs often have open coordination sites after the removal of solvent molecules used in the synthesis. wikipedia.org These coordinatively unsaturated metal sites can act as Lewis acids and are often the primary active sites for catalysis and strong gas binding. wikipedia.org The coordination environment can be engineered by:

Choice of Metal and Linker: Selecting different metals and functional groups on the linker can alter the electronic properties and reactivity of the coordination sites.

Post-Synthetic Modification: Introducing new functional molecules or exchanging metal ions at the nodes can create tailored active sites not achievable through direct synthesis. nih.gov This allows for the precise installation of catalytic species or specific binding sites within the MOF's pores.

**integration into Metal Organic Frameworks Mofs and Porous Materials**

Stability and Durability Considerations of MOF StructuresResearch on the stability and durability of MOFs that might incorporate N,4-dimethylpicolinamide does not exist. The stability of MOFs is a critical factor for practical applications and is generally influenced by the strength of the metal-ligand bonds and the framework's resistance to chemical agents, but no studies have assessed these properties in the context of the specified compound.mdpi.commit.edunih.govresearchgate.net

Due to the lack of specific data for this compound in these advanced material science applications, providing a detailed and factual article as requested is not feasible.

**supramolecular Chemistry and Self Assembly Phenomena**

Intermolecular Interactions in N,4-dimethylpicolinamide Systems

The structure of this compound, featuring a pyridine (B92270) ring, an amide group, and methyl substituents, allows for a variety of non-covalent interactions that are crucial for the formation of larger, organized structures. These interactions are key to understanding the compound's behavior in both biological and synthetic supramolecular assemblies.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional and specific non-covalent interactions that play a critical role in molecular recognition and self-assembly. nih.gov In systems containing this compound, the amide group is a primary site for hydrogen bonding. The amide proton can act as a hydrogen bond donor, while the carbonyl oxygen and the pyridine nitrogen can act as hydrogen bond acceptors.

The formation of hydrogen-bonding networks is a key factor in the stabilization of crystal lattices and the adoption of stable secondary structures in both natural and artificial molecules. liverpool.ac.uk For instance, the crystal lattice of some picolinamide (B142947) derivatives is stabilized by intermolecular N–H⋯O hydrogen bonds. The presence of a hydrogen-bonding network can significantly influence the stereochemical stability of a molecule. liverpool.ac.uk In some cases, these networks can form closed loops, which cooperatively stabilize the entire structure. liverpool.ac.uk The strength and geometry of these hydrogen bonds can be influenced by the presence and position of substituents on the pyridine ring. The methyl group at the 4-position of this compound can electronically influence the hydrogen bonding capability of the pyridine nitrogen.

Pi-Pi Stacking Interactions

Pi-pi (π-π) stacking interactions are non-covalent interactions that occur between aromatic rings. libretexts.org These interactions, which involve a combination of dispersion and dipole-induced dipole forces, are significant in the stabilization of protein structures and the binding of ligands to active sites. libretexts.orgnih.gov The pyridine ring of this compound is capable of participating in such interactions.

The geometry of π-π stacking can vary, with common arrangements being face-to-face, edge-to-face, and parallel-displaced. libretexts.orgrug.nl The specific geometry and strength of the interaction are influenced by the distribution of electron density in the aromatic ring, which can be modified by substituents. nih.gov For example, halogenation of an aromatic ring has been shown to affect the stability of π-π stacking interactions. nih.gov In the context of this compound, the methyl group at the 4-position can influence the electronic properties of the pyridine ring and, consequently, its π-π stacking behavior.

Theoretical studies have been instrumental in understanding the nature of these interactions, suggesting that they are not solely governed by electrostatic effects but also by a competition between Pauli repulsion and dispersion forces. chemrxiv.org

Electrostatic Interactions

Electrostatic interactions, which include ion-dipole and dipole-dipole interactions, are fundamental forces in supramolecular chemistry. libretexts.org The this compound molecule possesses a significant dipole moment due to the presence of the electronegative nitrogen and oxygen atoms in the picolinamide moiety.

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry is a central concept in supramolecular chemistry that involves the binding of a smaller "guest" molecule within the cavity or binding site of a larger "host" molecule. wikipedia.org This process, driven by non-covalent interactions, is the foundation of molecular recognition, where a host molecule selectively binds to a specific guest. wikipedia.org

Binding Affinity and Selectivity Studies

Binding affinity refers to the strength of the interaction between a host and a guest, while selectivity describes the ability of a host to preferentially bind to one guest over others. nih.gov These properties are critical in various applications, from drug design to the development of chemical sensors. nih.gov

Studies on various picolinamide derivatives have highlighted the importance of substituents in determining binding affinity and selectivity. For example, the presence of a fluorine atom has been shown to enhance binding affinity, while a methyl group can influence selectivity towards specific biological targets. smolecule.com In the case of this compound, the methyl groups at the N- and 4-positions can impact both steric and electronic factors that govern binding. For instance, in studies of ligands for the cannabinoid type 2 receptor, the nature of the alkyl chain at the N4 position was found to have a major effect on receptor affinity, with a preference for hydrophobic groups. mdpi.com

The binding affinity of host-guest complexes can be quantified by the association constant (Ka), which can be measured using techniques such as in situ FTIR spectroscopy. rsc.org

Computational Modeling of Host-Guest Complexes

Computational modeling has become an indispensable tool for studying host-guest chemistry, providing insights into the structure, stability, and dynamics of these complexes. mdpi.comchemrxiv.org Techniques such as molecular docking and molecular dynamics simulations can predict the preferred binding modes and estimate the binding affinities of guest molecules within a host. mdpi.com

These computational approaches are particularly valuable in drug design, where they are used for virtual screening of large compound libraries to identify potential ligands with high binding affinity for a target protein. arxiv.org For instance, computational models can be used to predict how a molecule like this compound might interact with the binding pocket of a receptor, identifying key interactions such as hydrogen bonds and hydrophobic contacts. acs.orgnih.gov

DFT calculations can further be employed to evaluate the stability of host-guest complexes and to understand the nature of the intermolecular interactions that hold them together. mdpi.com These computational methods, in conjunction with experimental data, provide a detailed picture of molecular recognition events at the atomic level. mdpi.com

Self-Assembly and Self-Organization Processes

Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. bbau.ac.in For picolinamide-based systems, these interactions are typically a combination of hydrogen bonding, π-π stacking, and metal coordination. In the solid state, picolinamide complexes with metal ions like Cd(II) have been shown to form dimers through robust head-to-head amide hydrogen bonds. researchgate.net These dimeric units can then further organize into larger assemblies via π-π stacking of the pyridine rings. researchgate.net The substitution pattern on the picolinamide scaffold, such as the placement of methyl groups on this compound, would subtly alter the electronic nature and steric profile of the molecule, thus influencing the geometry and strength of these non-covalent interactions.

More complex derivatives, such as (1,2,3-triazol-4-yl)-picolinamide (tzpa), leverage additional coordination sites to drive the self-assembly of sophisticated architectures like di-metallic triple-stranded helicates and 1D coordination polymers. researchgate.net

Orthogonal self-assembly is a sophisticated strategy that employs multiple, non-interfering sets of recognition sites to direct the formation of complex, multicomponent structures in a controlled, stepwise manner. rsc.org This approach allows for the construction of architectures with higher topological complexity than what is achievable through simple self-assembly. acs.org

The picolinamide motif is well-suited for this strategy. Its distinct interaction capabilities—metal coordination via the pyridine nitrogen and amide oxygen, and hydrogen bonding via the amide N-H and carbonyl—can be exploited independently. For instance, one could envision a scenario where metal coordination directs the formation of a primary structure, which is then organized into a higher-order assembly through hydrogen bonding or π-π stacking interactions. Research on lanthanide-organic capsules has demonstrated the use of picolinamide-type ligands in complex self-assembly processes that simulate biological assembly modes. dntb.gov.ua While not explicitly involving this compound, these studies establish a proof of principle for using picolinamide scaffolds in orthogonal assembly.

Interaction Type Participating Groups Potential Role in Orthogonal Assembly
Metal CoordinationPyridine Nitrogen, Amide OxygenFormation of discrete metallo-macrocycles or coordination polymers. researchgate.netresearchgate.net
Hydrogen BondingAmide N-H, Amide C=OLinking of pre-formed metallo-structures into larger arrays. researchgate.net
π-π StackingPyridine RingStabilization of the overall supramolecular architecture. researchgate.net

Template-directed synthesis utilizes a molecular template to guide the formation of a desired product that is otherwise difficult to obtain. wikipedia.org The picolinamide moiety is frequently employed as a bidentate directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.comresearchgate.netscispace.com In this context, the picolinamide group coordinates to a metal catalyst, positioning it to selectively activate a specific C-H bond on the substrate for further reaction. This pre-organization of the reactants is a classic example of template-directed synthesis on a single molecule. mdpi.com

On a larger scale, supramolecular templates can direct the assembly of multiple components into complex structures. peeksgroup.com Protein-directed dynamic combinatorial chemistry, for example, uses a biological macromolecule as a template to amplify the synthesis of the best-binding ligand from a library of reversibly reacting fragments. nih.govrsc.org Given the ability of picolinamide derivatives to participate in reversible bond formation and molecular recognition, their incorporation into such template-directed strategies is a promising avenue for discovering novel functional molecules.

Mechanically interlocked molecules (MIMs), such as catenanes (composed of interlocked rings) and rotaxanes (a wheel threaded onto an axle), represent a major class of synthetic molecular machinery. supramolecularevans.comnih.govbiomach.orgweebly.com Their synthesis almost invariably relies on template-directed strategies where non-covalent interactions pre-organize the components before covalent bond formation permanently captures the interlocked architecture. supramolecularevans.com

The coordination properties of picolinamide and related structures are highly valuable for templating MIM synthesis.

Rotaxanes: Research has been conducted on rotaxane-based transition metal complexes where ligands like (1,2,3-triazol-4-yl)-picolinamide (tzpa) are incorporated. acs.org The mechanical bond in these systems can significantly alter the electronic and redox properties of the complexed metal ion. acs.org

Catenanes: Hard metal ions like Co(III) have been used to template the synthesis of catenanes from pyridine-2,6-dicarboxamido ligands, which are close structural relatives of picolinamides. acs.org The metal ion arranges the ligands in a mutually orthogonal fashion, perfectly positioning them for a ring-closing reaction that creates the interlocked structure. acs.org

The N,4-dimethyl substitution on the picolinamide ring would likely influence the stability and properties of such MIMs by modifying the steric and electronic environment of the templating metal ion.

Dynamic combinatorial chemistry (DCC) is a powerful method for identifying or creating new molecules by allowing simple building blocks to reversibly connect and rearrange under thermodynamic control. wikipedia.org When a target or template is introduced into this equilibrating mixture, known as a dynamic combinatorial library (DCL), it can bind to and stabilize its preferred partner, thus shifting the equilibrium and amplifying the production of that specific component. nih.govrsc.org

This technique is a cornerstone of modern drug discovery and materials science. nih.gov Reversible reactions commonly used in DCC include disulfide exchange, imine/hydrazone formation, and transesterification. wikipedia.org Picolinamide derivatives, with their capacity for forming reversible metal-ligand bonds and hydrogen bonds, are potential candidates for inclusion in DCLs. While direct application of this compound in DCC is not documented, a study on the identification of N,N-arylalkyl-picolinamide derivatives targeting RNA-binding proteins highlights the utility of the picolinamide scaffold in creating bioactive molecules. orcid.org This suggests that incorporating a picolinamide fragment like this compound into a DCL could be a viable strategy for discovering new functional systems.

DCC Component Description Potential Role of Picolinamide Derivatives
Building BlocksSmall molecules with reactive functional groups.This compound functionalized with a reversible reaction site (e.g., a thiol, amine, or alcohol).
Reversible ReactionsCovalent or non-covalent linkages that are readily formed and broken.Metal-coordination, hydrogen bonding, or covalent reactions like transamidation.
TemplateA molecule (e.g., protein, nucleic acid) that biases the library's equilibrium. nih.govA biological target for which a specific picolinamide-based binder is sought.
Amplified ProductThe library member with the highest affinity for the template.A novel, high-affinity ligand incorporating the this compound structure.

Functional Supramolecular Systems and Molecular Machines

Rotaxanes and catenanes based on picolinamide-type ligands are prime examples of molecular machines. researchgate.net For instance, the position of a macrocyclic ring on a rotaxane axle can be switched between two different recognition sites by changing the oxidation state of a coordinated metal ion or by altering the pH. biomach.orgresearchgate.net These shuttling motions are the basis for creating molecular switches, gates, and motors. weebly.com The mechanical bond in these systems can protect a coordinated metal's active site, leading to more robust and long-lived catalysts compared to their non-interlocked counterparts. weebly.com Supramolecular systems based on reactive macrocycles can also act as enzyme mimics, performing catalytic transformations like ester hydrolysis on bound substrates with high selectivity and rate enhancement. bhu.ac.in

The specific properties of this compound, such as its dipole moment, steric bulk, and binding affinities, would be critical design parameters in the development of such functional systems, influencing everything from the speed of a molecular shuttle to the selectivity of a supramolecular catalyst.

**advanced Research Perspectives and Future Directions**

Multiscale Modeling and Integrated Computational-Experimental Approaches

The complexity of chemical and biological systems necessitates advanced modeling techniques that span multiple scales of time and space. nsf.govresearchgate.net Multiscale modeling integrates high-level quantum mechanical calculations with classical molecular dynamics and continuum models to create a comprehensive predictive framework. nih.govtsinghua.edu.cn This approach is crucial for understanding how molecular properties translate into macroscopic functions. nsf.gov

For a compound like N,4-dimethylpicolinamide, an integrated computational-experimental strategy would be highly beneficial. Computational methods, such as Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling, can predict the physicochemical and biological properties of new derivatives. researchgate.net These models relate a molecule's structural features to its activity or properties, enabling the virtual screening of extensive compound libraries to identify candidates with desired characteristics, such as enhanced metal-binding ability for sensors or specific biological activity. researchgate.net For instance, computational studies on related picolinamide (B142947) structures have been used to design and screen fluorescent chemosensors and predict their sensitivity. researchgate.net

An integrated approach would involve the following workflow:

Computational Design: Use of in silico methods to design novel this compound derivatives with predicted high efficacy for a specific application.

Chemical Synthesis: Laboratory synthesis of the most promising candidates identified through computational screening.

Experimental Validation: Testing the synthesized compounds through experimental assays (e.g., binding assays, catalytic activity tests) to validate the computational predictions.

Iterative Refinement: Using the experimental data to refine the computational models, leading to a more accurate predictive framework for the next cycle of design and synthesis. tsinghua.edu.cn

This synergistic cycle of modeling, synthesis, and testing accelerates the discovery process, reduces costs, and provides deeper insights into the underlying molecular mechanisms. nsf.gov

Development of Novel Hybrid Materials

Hybrid materials, which combine organic and inorganic components at the molecular or nanometer level, offer a pathway to creating materials with unique, tailored properties that surpass those of their individual constituents. nih.govnumberanalytics.com These materials are at the forefront of innovation in fields ranging from medicine to electronics. nih.govcsic.es

This compound could serve as a versatile organic building block in the creation of novel hybrid materials. Its functional groups—the pyridine (B92270) ring nitrogen and the amide group—are capable of coordinating with metal ions or forming non-covalent interactions, making the molecule an ideal ligand for functionalizing inorganic structures.

Potential avenues for the development of hybrid materials incorporating this compound include:

Functionalized Nanoparticles: The compound could be grafted onto the surface of inorganic nanoparticles (e.g., silica (B1680970), titania, gold). nih.gov This could impart specific functionalities, such as catalytic activity or selective binding capabilities for sensing applications.

Metal-Organic Frameworks (MOFs): While not a traditional linker due to its single coordination site on the pyridine ring, derivatives of this compound could be designed to act as modulators or functional pendants within MOF structures, influencing pore size and chemical environment.

Polymer Composites: Incorporation into polymer matrices could enhance the thermal, mechanical, or optical properties of the resulting composite material. numberanalytics.com The picolinamide moiety could improve the dispersion of inorganic fillers or act as a site for further chemical modification.

The development of such hybrid materials hinges on the ability to control the interface and interactions between the organic picolinamide component and the inorganic scaffold, a challenge that requires advanced synthesis and characterization techniques. csic.es

Hybrid Material ConceptPotential Inorganic ComponentPotential this compound RoleTarget ApplicationFunctionalized NanoparticlesSilica (SiO2), Gold (Au), Titania (TiO2)Surface Ligand for Metal Ion BindingSensors, Catalysis nih.govPolymer-Matrix CompositesEpoxy Resins, Polyvinyl alcohol (PVA)Dispersing Agent, Functional AdditiveAdvanced Composites numberanalytics.comcsic.esModified Metal-Organic Frameworks (MOFs)Zinc or Copper-based frameworksPore Environment ModifierGas Storage, SeparationDrug Delivery SystemsPorous Silica, Calcium CarbonateGatekeeper, Targeting LigandControlled Release Therapeutics nih.gov

Exploration of Structure-Reactivity Relationships in Complex Systems

Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity (Structure-Activity Relationship, SAR) is a cornerstone of modern drug discovery and materials science. gardp.org For picolinamides, SAR studies are crucial for optimizing their function as pharmaceuticals, agrochemicals, or catalysts. nih.gov

The reactivity of this compound is governed by its distinct structural features: the electron-withdrawing amide group and the electron-donating methyl group on the pyridine ring. The relative positions of these substituents influence the electron density of the ring, its coordination properties, and its susceptibility to chemical modification.

Future research will likely focus on systematically modifying the this compound scaffold to probe these relationships. Key areas of exploration include:

Substituent Effects: Introducing various electron-donating or electron-withdrawing groups at different positions on the pyridine ring to modulate the compound's electronic properties and, consequently, its binding affinity and reactivity.

Stereochemistry: For chiral derivatives, exploring how stereoisomers interact differently with biological targets like enzymes or receptors.

Lipophilicity and Solubility: Altering the N-alkyl groups or adding polar/non-polar substituents to the ring to tune the compound's solubility and membrane permeability, which is critical for biological applications. nih.gov

For example, studies on related picolinamide-based compounds have shown that replacing a naphthalene (B1677914) group with various pyridyls can significantly reduce lipophilicity, which may impact a drug's half-life, while maintaining potent biological activity. nih.gov Similarly, creating N-aryl variants of related dimethylpicolinamides allows for the rapid generation of analogues for SAR studies in the development of herbicides and anticancer agents. Applying these principles to this compound will enable the rational design of new molecules with optimized performance for specific tasks.

Emerging Applications in Specialized Chemical Fields

The versatility of the picolinamide scaffold suggests that this compound and its derivatives could find applications in several specialized fields, primarily in agrochemicals and medicinal chemistry.

Agrochemicals: Picolinamide-based compounds are a known class of herbicides. The development of new agrochemicals is driven by the need for higher efficacy, greater selectivity, and improved environmental profiles. nih.gov Research on related structures, such as N-aryl-4,6-dimethylpicolinamides, has identified them as promising intermediates for sulfonylurea herbicides. Future work could focus on synthesizing and screening a library of this compound derivatives to identify novel candidates with herbicidal or pesticidal activity.

Medicinal Chemistry: The picolinamide moiety is a recognized pharmacophore present in numerous biologically active compounds. Its derivatives have been investigated for a wide range of therapeutic uses.

Anticancer Agents: 4-Chloro-N,N-dimethylpicolinamide is a key intermediate in the synthesis of Sorafenib, a multi-targeted kinase inhibitor used to treat kidney and liver cancer. atlantis-press.com Pyridine-amide hybrids have also shown potential as topoisomerase II inhibitors.

Antiviral Compounds: Derivatives of 4-chloro-N-methylpicolinamide have been used to create potent inhibitors of human rhinovirus, the common cold virus. nih.gov

Antitubercular Agents: The core structure is present in analogues of bedaquiline, a drug used to treat multidrug-resistant tuberculosis. nih.gov

Metabolic Diseases: A complex pyrimidine-2-carboxamide (B1283407) containing an N,N-dimethyl moiety has been identified as a clinical candidate for treating Type 2 diabetes. rsc.org

The future in this area involves using this compound as a scaffold for developing new therapeutic agents. Its structure could be optimized to enhance binding to specific biological targets while minimizing off-target effects.

Compound ClassSpecific Example/Related CompoundSpecialized ApplicationReferencePicolinamide Derivatives4-Chloro-N,N-dimethylpicolinamideIntermediate for Sorafenib (Anticancer) atlantis-press.comPicolinamide Derivatives4-Chloro-N-methylpicolinamide derivativesAntiviral (Human Rhinovirus) nih.govN-Aryl PicolinamidesN-(4-Bromophenyl)-4,6-dimethylpicolinamideHerbicide Intermediate Pyridine-Amide Hybrids4,6-Dimethylpicolinamide derivativesAnticancer (Topoisomerase II inhibition) Pyridyl AnaloguesBedaquiline analogues with picolinamide coreAntitubercular nih.govPyrimidine-2-carboxamidesN,N-dimethyl-5-(...)-pyrimidine-2-carboxamideAntidiabetic (Glucokinase Activator) rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,4-dimethylpicolinamide, and how can reaction conditions (e.g., solvent, temperature) be optimized for yield and purity?

  • Methodological Answer : Start with picolinic acid derivatives and employ amidation reactions using dimethylamine or methylating agents (e.g., methyl iodide). Optimize via factorial design experiments to test variables like solvent polarity (DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., palladium-based systems, as in decarboxylative cross-coupling reactions ). Monitor progress via TLC or HPLC and purify using recrystallization or column chromatography. Validate purity via 1H^1H-NMR and elemental analysis .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and methyl group integration. Cross-validate with FT-IR (amide C=O stretch ~1650 cm1^{-1}) and HPLC (retention time vs. standards). For crystalline samples, X-ray diffraction resolves structural ambiguities . Address conflicting data by repeating experiments under controlled humidity/temperature and comparing with computational predictions (e.g., DFT-optimized structures) .

Q. How can researchers assess the stability of this compound under varying storage conditions (e.g., light, temperature)?

  • Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and UV-Vis spectroscopy to monitor degradation. Store samples in amber vials at -20°C and test aliquots periodically. Compare decomposition products via GC-MS and correlate with computational degradation pathways (e.g., Gaussian 09 simulations for bond dissociation energies) .

Advanced Research Questions

Q. What role does this compound play in catalytic systems, and how can its electronic properties be tuned for specific reactions (e.g., cross-coupling, hydrogenation)?

  • Methodological Answer : As a ligand, its electron-donating methyl groups influence metal center reactivity. Study coordination modes via X-ray crystallography and cyclic voltammetry. Compare catalytic performance (e.g., turnover frequency, selectivity) in palladium-catalyzed decarboxylative cross-coupling vs. ruthenium-mediated hydrogenation. Use Hammett plots to correlate substituent effects with reaction rates .

Q. How can computational methods (e.g., DFT, molecular dynamics) predict the reactivity and supramolecular interactions of this compound?

  • Methodological Answer : Optimize geometry at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Simulate solvent effects with COSMO-RS. Validate docking studies (e.g., host-guest interactions) against experimental NMR titration data .

Q. What strategies resolve contradictions in reported data on this compound’s physicochemical properties (e.g., solubility, pKa)?

  • Methodological Answer : Systematically replicate studies while controlling variables (e.g., solvent purity, ionic strength). Use standardized protocols (NIH guidelines ) for solubility (shake-flask method) and pKa (potentiometric titration). Apply error analysis (e.g., standard deviation, confidence intervals) and meta-analysis to identify outliers . Share raw datasets via repositories like Chemotion to enable reproducibility .

Q. How should researchers design experiments to investigate the compound’s mechanism in multi-step organic syntheses?

  • Methodological Answer : Use isotopic labeling (e.g., 13C^{13}C-methyl groups) to track reaction pathways. Employ in situ IR or Raman spectroscopy to detect intermediates. Pair kinetic studies (variable-temperature NMR) with computational transition-state modeling (Gaussian 09 ). Include control experiments to rule out side reactions .

Methodological Best Practices

  • Data Management : Adhere to FAIR principles—store raw NMR/spectra in repositories (e.g., RADAR4Chem) with metadata on instrument parameters .
  • Reproducibility : Document synthetic procedures in detail (molar ratios, quenching methods) and share via electronic lab notebooks (Chemotion ELN ).
  • Ethical Reporting : Disclose conflicts (e.g., solvent impurities, side products) and align with NIH guidelines for preclinical research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.